N-Isopropyl-N'-phenylhydrazine, N-BOC protected
Description
N-Isopropyl-N'-phenylhydrazine, N-BOC protected (CAS: 934391-34-1) is a hydrazine derivative featuring a tert-butoxycarbonyl (BOC) protective group on the hydrazine nitrogen. This compound has a molecular weight of 222.286 g/mol and is typically supplied as a white powder with ≥97% purity . The BOC group enhances stability during synthetic processes, making it a critical intermediate in pharmaceutical and organic synthesis. It is particularly valuable in transition metal-catalyzed coupling reactions, such as Pd-mediated cross-couplings with heteroaromatic triflates .
Properties
IUPAC Name |
tert-butyl N-anilino-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(2)16(13(17)18-14(3,4)5)15-12-9-7-6-8-10-12/h6-11,15H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAJIHNXBJETLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)OC(C)(C)C)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657231 | |
| Record name | tert-Butyl 2-phenyl-1-(propan-2-yl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934391-36-3 | |
| Record name | tert-Butyl 2-phenyl-1-(propan-2-yl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N’-phenylhydrazine, N-BOC protected typically involves the reaction of N-Isopropyl-N’-phenylhydrazine with a BOC-protecting reagent. The reaction is usually carried out under mild conditions to ensure the integrity of the protecting group. Common reagents used in this synthesis include di-tert-butyl dicarbonate (BOC2O) and a base such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N-Isopropyl-N’-phenylhydrazine, N-BOC protected are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N’-phenylhydrazine, N-BOC protected can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis of N-Isopropyl-N'-phenylhydrazine, N-BOC protected typically involves the reaction of N-Isopropyl-N'-phenylhydrazine with di-tert-butyl dicarbonate (a BOC-protecting reagent) under basic conditions. Common bases used include triethylamine (TEA) to facilitate the reaction while maintaining mild conditions to preserve the integrity of the protecting group.
Types of Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can yield hydrazones or other oxidized derivatives using agents like hydrogen peroxide.
- Reduction : Reducing agents such as lithium aluminum hydride can convert it into corresponding amines.
- Substitution : The BOC group can be replaced by other functional groups through nucleophilic substitution reactions.
Organic Synthesis
This compound is widely used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in developing pharmaceuticals and agrochemicals. By protecting the amino group, researchers can selectively form desired bonds without unwanted side reactions.
Biochemical Studies
In biochemical research, this compound serves as a probe for studying enzyme mechanisms and interactions. Its ability to mask amino groups allows scientists to investigate specific pathways and interactions without interference from free amines.
Drug Development
The compound's properties make it a valuable tool in drug discovery and development. Its derivatives are explored for their potential therapeutic effects, particularly in creating novel compounds with biological activity.
Case Study: Synthesis of Heterocyclic Amino Acids
A notable application involves synthesizing methyl 3-(N-BOC-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. The study demonstrated that using this compound allowed for regioselective synthesis with high yields (up to 78%) when optimized under specific solvent conditions (e.g., ethanol) .
| Solvent | Yield (%) | Regioselectivity (%) |
|---|---|---|
| Ethanol | 78 | 99.5 |
| Acetonitrile | Varies | Moderate |
| Carbon Tetrachloride | Low | Low |
Case Study: Enzyme Mechanism Probing
Research has utilized this compound to investigate enzyme mechanisms by selectively blocking amino functionalities in substrate analogs. This approach enabled clearer insights into catalytic mechanisms and substrate specificity .
Mechanism of Action
The mechanism of action of N-Isopropyl-N’-phenylhydrazine, N-BOC protected involves its interaction with specific molecular targets. The N-BOC group protects the amine functionality, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Comparison with Similar N-BOC Protected Hydrazines and Amines
Key Observations:
- Synthetic Flexibility : N-Isopropyl-N'-phenylhydrazine, N-BOC, is synthesized via Pd-catalyzed coupling (58% yield), whereas N-BOC-4-bromoaniline achieves near-quantitative yields (98%) due to simpler direct protection. Substituted anilines with electron-withdrawing groups (e.g., nitro) often show reduced yields due to steric and electronic hindrance.
- Deprotection Efficiency : Iodine-catalyzed deprotection under solvent-free conditions is universally effective for N-BOC groups, yielding >90% for diverse substrates. This contrasts with traditional acidic methods (e.g., TFA), which may require harsh conditions.
Reactivity and Functional Group Tolerance
- Substituent Effects : Bulky substituents (e.g., isopropyl) on hydrazines enhance steric protection but may slow reaction kinetics compared to linear alkyl-BOC amines.
- Catalytic Performance: Piperazine-based ZnO nano-catalysts accelerate N-BOC protection in benzoxazole synthesis, reducing reaction times by 30–50% compared to SiO₂-based catalysts.
Research Findings and Mechanistic Insights
Mechanistic Advantages of N-BOC Protection
- Protection-Deprotection Synergy : The BOC group stabilizes intermediates during nucleophilic attacks (e.g., in benzoxazole synthesis) and is selectively removed without disrupting other functional groups.
- Catalyst Compatibility : Iodine’s dual role as a Lewis acid and oxidant enables efficient deprotection under green chemistry principles, avoiding toxic reagents.
Limitations and Challenges
- Yield Variability : Reactions involving nitroanilines or sterically hindered amines (e.g., entry 10 in) often fail due to poor nucleophilicity, highlighting the need for tailored catalysts.
- Cost and Scalability : Pd-based coupling methods for N-Isopropyl-N'-phenylhydrazine, N-BOC, are less scalable than one-pot reductive aminations.
Biological Activity
N-Isopropyl-N'-phenylhydrazine, N-BOC protected (also referred to as N-Boc-protected hydrazine), is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
N-Isopropyl-N'-phenylhydrazine is characterized by the presence of an isopropyl group attached to one nitrogen and a phenyl group attached to the other nitrogen in the hydrazine structure. The N-BOC (tert-butoxycarbonyl) protection serves to enhance the stability of the compound during synthesis and manipulation in biological studies.
Synthesis Overview:
- The N-BOC group can be introduced via standard carbamate formation techniques, which involve reacting the hydrazine with BOC anhydride or BOC chloride.
- Deprotection of the N-BOC group can be achieved using mild reagents such as oxalyl chloride, allowing for selective removal without affecting other functional groups present in the molecule .
Biological Activity
The biological activity of this compound, has been investigated in several contexts:
-
Anticancer Activity :
- Studies have shown that hydrazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to N-Isopropyl-N'-phenylhydrazine have demonstrated inhibition of cell proliferation in human breast cancer cells .
- A specific derivative was noted for its potency against Grp94, a chaperone protein involved in cancer cell survival, with an IC50 value of 0.22 µM .
- Neuroprotective Effects :
- Inhibition of Enzymatic Activity :
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of N-Isopropyl-N'-phenylhydrazine involve several pathways:
- Cell Cycle Arrest : Some studies suggest that hydrazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), these compounds may protect neuronal cells from oxidative damage.
- Enzyme Interaction : The ability to inhibit specific enzymes suggests a competitive binding mechanism where the hydrazine moiety interacts with active sites on target proteins.
Q & A
Q. What are the standard methods for introducing the N-BOC protecting group to N-Isopropyl-N'-phenylhydrazine?
The N-BOC (tert-butoxycarbonyl) group is typically introduced via nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in anhydrous THF. This reaction selectively protects the hydrazine’s primary amine while leaving secondary amines or other functional groups intact. The reaction proceeds under mild conditions (0–25°C) and is monitored by TLC or NMR to confirm completion .
Q. How can researchers verify successful N-BOC protection experimentally?
Successful protection is confirmed using ¹H/¹³C NMR (disappearance of the primary amine proton signal at δ ~2–3 ppm and appearance of BOC tert-butyl signals at δ ~1.4 ppm) and FT-IR (C=O stretch at ~1680–1720 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) can further validate the molecular weight increase corresponding to the BOC group (C₅H₉O₂, +101.12 g/mol) .
Q. What safety precautions are critical when handling N-BOC-protected hydrazines?
- Use gloves, goggles, and lab coats to avoid skin/eye contact (risk of sensitization or irritation per GHS H317/H302 warnings).
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in a cool, dry place away from strong oxidizers, as BOC groups are susceptible to acidic or thermal degradation .
Advanced Research Questions
Q. How can selective deprotection of the N-BOC group be achieved in multi-functional intermediates?
Deprotection is typically performed with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 1–2 hr). For systems with acid-sensitive groups (e.g., benzyl esters), alternative methods include:
- Zn-mediated cleavage (1 equiv Zn, THF/H₂O, 50°C) to retain ester functionality .
- Photocatalytic deprotection under mild conditions to avoid side reactions . Monitor reaction progress via LC-MS to ensure selectivity .
Q. What strategies mitigate side reactions during N-BOC deprotection in complex substrates?
- Temperature control : Lower temperatures (0–5°C) slow down competing reactions like hydrolysis of esters.
- Scavengers : Add triethylsilane (TES) to quench carbocation intermediates formed during BOC cleavage.
- Stepwise deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to enable sequential removal .
Q. How do steric and electronic effects influence the stability of N-BOC-protected hydrazines?
- Steric hindrance : Bulky substituents (e.g., isopropyl groups) enhance stability by shielding the carbamate bond from nucleophilic attack.
- Electronic effects : Electron-withdrawing groups (e.g., fluorophenyl) reduce electron density at the carbamate carbonyl, increasing resistance to hydrolysis. Stability is assessed via accelerated degradation studies (e.g., exposure to TFA/DCM at 25–40°C) .
Q. What analytical techniques resolve contradictions in reaction yields for N-BOC-protected intermediates?
- HPLC-MS : Identifies byproducts (e.g., tert-butyl alcohol from premature BOC cleavage).
- X-ray crystallography : Confirms structural integrity if unexpected stereochemistry is observed.
- Reaction calorimetry : Detects exothermic side reactions (e.g., dimerization) impacting yields .
Methodological Considerations
Q. How can researchers optimize reaction conditions for large-scale synthesis of N-BOC-protected hydrazines?
Q. What are the limitations of N-BOC protection in hydrazine-based drug discovery?
- Acid sensitivity : Limits compatibility with acidic coupling reagents (e.g., EDCI/HOBt).
- Thermal instability : High-temperature reactions (>80°C) risk carbamate decomposition. Alternatives like Alloc (allyloxycarbonyl) or Fmoc groups may be preferable for specific applications .
Data Contradiction Analysis
Q. Why do some studies report incomplete BOC deprotection despite using standard TFA protocols?
Contradictions arise from:
- Substrate-specific effects : Steric hindrance or hydrogen bonding in rigid scaffolds (e.g., piperidines) slows acid penetration.
- Traces of water : Hydrolysis of TFA to less reactive species reduces efficiency.
Solutions include prolonged reaction times (up to 24 hr) or microwave-assisted deprotection (60°C, 30 min) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
